REACTION_SMILES
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[F:1][C:2]([C:3](=[O:4])[c:5]1[cH:6][n:7]([CH:15]([CH3:16])[CH3:17])[c:8]2[cH:9][c:10]([F:14])[cH:11][cH:12][c:13]12)([F:18])[F:19].[Na+:21].[OH-:20]>>[C:3]([OH:4])([c:5]1[cH:6][n:7]([CH:15]([CH3:16])[CH3:17])[c:8]2[cH:9][c:10]([F:14])[cH:11][cH:12][c:13]12)=[O:20]
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Name
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Type
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product
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Smiles
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CC(C)n1cc(C(=O)O)c2ccc(F)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |